a-Helical Corticotropin Releasing Factor (12-41)

ACTH inhibition pituitary cells in vitro pharmacology

α-Helical CRF (12-41) is a 30-amino-acid, N-terminally truncated competitive CRF receptor antagonist. Unlike α-helical CRF(9-41) or D-Phe CRF(12-41), this specific sequence variant offers a distinct pharmacological profile essential for reproducible stress neurobiology research. Validated at low nanomolar concentrations (0.3 nM) in pituitary perifusion systems and in vivo behavioral models (15-150 μg s.c.). Ensure experimental fidelity—do not substitute with related analogs. Custom synthesis and bulk quantities available upon request.

Molecular Formula C154H252F3N43O49S2
Molecular Weight 3611.0 g/mol
Cat. No. B599720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namea-Helical Corticotropin Releasing Factor (12-41)
Molecular FormulaC154H252F3N43O49S2
Molecular Weight3611.0 g/mol
Structural Identifiers
InChIInChI=1S/C152H251N43O47S2.C2HF3O2/c1-72(2)60-102(145(237)195-110(69-113(157)198)150(242)177-90(34-29-57-165-152(161)162)134(226)189-106(64-76(9)10)146(238)193-107(65-77(11)12)147(239)192-105(63-75(7)8)144(236)183-98(42-51-119(209)210)138(230)180-93(37-46-114(199)200)129(221)167-79(15)121(158)213)187-126(218)81(17)168-122(214)80(16)169-130(222)91(35-44-111(155)196)178-136(228)95(39-48-116(203)204)174-125(217)84(20)171-131(223)94(38-47-115(201)202)181-135(227)92(36-45-112(156)197)179-137(229)96(40-49-117(205)206)175-124(216)83(19)170-128(220)88(32-26-27-55-153)173-123(215)82(18)172-132(224)100(53-58-243-21)185-140(232)99(43-52-120(211)212)184-143(235)103(61-73(3)4)190-141(233)101(54-59-244-22)186-139(231)97(41-50-118(207)208)182-133(225)89(33-28-56-164-151(159)160)176-142(234)104(62-74(5)6)191-148(240)108(66-78(13)14)194-149(241)109(68-86-70-163-71-166-86)188-127(219)87(154)67-85-30-24-23-25-31-85;3-2(4,5)1(6)7/h23-25,30-31,70-84,87-110H,26-29,32-69,153-154H2,1-22H3,(H2,155,196)(H2,156,197)(H2,157,198)(H2,158,213)(H,163,166)(H,167,221)(H,168,214)(H,169,222)(H,170,220)(H,171,223)(H,172,224)(H,173,215)(H,174,217)(H,175,216)(H,176,234)(H,177,242)(H,178,228)(H,179,229)(H,180,230)(H,181,227)(H,182,225)(H,183,236)(H,184,235)(H,185,232)(H,186,231)(H,187,218)(H,188,219)(H,189,226)(H,190,233)(H,191,240)(H,192,239)(H,193,238)(H,194,241)(H,195,237)(H,199,200)(H,201,202)(H,203,204)(H,205,206)(H,207,208)(H,209,210)(H,211,212)(H4,159,160,164)(H4,161,162,165);(H,6,7)/t79-,80-,81-,82-,83-,84-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-;/m0./s1
InChIKeyVIVMEIHCWPNWJW-QFQWUVTISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

α-Helical Corticotropin Releasing Factor (12-41): Peptide CRF Antagonist for Stress and Neuroendocrine Research


α-Helical Corticotropin Releasing Factor (12-41) is a 30-amino-acid, α-helical analogue of corticotropin-releasing factor (CRF) . It functions as a competitive antagonist at CRF receptors, suppressing the stimulatory effect of CRF on adrenocorticotrophic hormone (ACTH) secretion . This peptide is a core tool in the CRF antagonist class, which includes analogs like α-helical CRF(9-41) and D-Phe CRF(12-41), and serves as a foundational reference compound for studying stress-related physiology and behavior [1].

Why α-Helical CRF (12-41) Cannot Be Interchanged with Other CRF Antagonists


CRF antagonists are a structurally diverse class where minor sequence variations produce substantial differences in receptor affinity, functional selectivity, and in vivo efficacy [1]. The data demonstrate that α-helical CRF(9-41) and D-Phe CRF(12-41) exhibit distinct pharmacological profiles: for example, D-Phe CRF(12-41) is approximately 18 times more potent than α-helical CRF(9-41) in some assays and shows a different behavioral selectivity, blocking hypophagia but not motor activation [2][3]. α-Helical CRF (12-41) is a distinct, 30-amino-acid N-terminally truncated variant. Assuming functional equivalence between these antagonists without considering the specific sequence and resulting potency profile risks experimental failure and irreproducible results.

α-Helical CRF (12-41) Evidence: Quantifying Its Differentiation from Key Comparators


In Vitro ACTH Inhibition: Defining Functional Antagonism of α-Helical CRF (12-41)

α-Helical CRF (12-41) demonstrates functional CRF antagonism by suppressing CRH-induced ACTH secretion in perifused equine anterior pituitary cells [1]. While no direct comparator was tested in the same study, this establishes the compound's baseline inhibitory activity. In the same assay format, α-helical CRF(9-41) and d-Phe CRF(12-41) inhibit cAMP with comparable IC50 values, providing a class-level benchmark for this functional readout .

ACTH inhibition pituitary cells in vitro pharmacology

In Vivo Behavioral Pharmacology: α-Helical CRF (12-41) in a Stress-Induced Vocalization Model

α-Helical CRF (12-41) alters stress-related behavior in vivo. In a model of isolation-induced distress in guinea pig pups, subcutaneous administration of 15-150 μg/animal suppressed active behavioral response characteristics [1]. This behavioral effect aligns with the known anxiolytic-like actions of other peptide CRF antagonists, such as α-helical CRF(9-41) and D-Phe CRF(12-41), which also attenuate stress-induced anxiety-like behavior in rodent models [2]. However, direct, dose-matched comparisons are lacking.

stress behavior guinea pig isolation-induced vocalization

CRF1 Receptor Binding Affinity: Positioning α-Helical CRF (12-41) Among Its Peptide Class

A direct binding affinity (Ki) for α-Helical CRF (12-41) at the CRF1 receptor has not been reported in the reviewed literature. However, the closely related analog α-helical CRF(9-41) exhibits a Ki of 10.3 nM at the CRF1 receptor, and the more potent analog D-Phe CRF(12-41) has a Ki of 15.5 nM [1]. This suggests that α-Helical CRF (12-41) likely falls within a similar affinity range, though the precise value and its implications for receptor selectivity remain unquantified. This represents a critical gap in the compound's characterization.

receptor binding CRF1 affinity comparison

Best Research Applications for α-Helical CRF (12-41) Based on Evidence


In Vitro ACTH Secretion Assays in Pituitary Cell Models

α-Helical CRF (12-41) is suitable for in vitro studies investigating CRF-mediated ACTH release from pituitary cells. Evidence supports its use at low nanomolar concentrations (0.3 nM) in perifusion systems to inhibit stimulated ACTH secretion [1]. This application is relevant for researchers studying the hypothalamic-pituitary-adrenal (HPA) axis and screening for modulators of neuroendocrine function.

Behavioral Pharmacology Studies of Stress and Anxiety in Rodent Models

The compound can be employed in in vivo behavioral studies to probe the role of central CRF systems in stress responses. It has demonstrated efficacy in an isolation-induced vocalization model in guinea pig pups at doses of 15-150 μg/animal (s.c.) [1]. This suggests its utility for exploring the neurobiology of anxiety and stress-related behaviors, particularly in developmental models.

Reference Antagonist for Characterizing Novel CRF Receptor Ligands

Given its established role as a peptide CRF antagonist, α-Helical CRF (12-41) can serve as a reference compound in the development and characterization of new CRF receptor modulators. Its activity profile, while not fully quantified against all modern standards, provides a historical benchmark for functional antagonism in both in vitro and in vivo systems [2].

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